molecular formula C6H12NNaO2 B8004371 sodium;2-(diethylamino)acetate

sodium;2-(diethylamino)acetate

Cat. No.: B8004371
M. Wt: 153.15 g/mol
InChI Key: WXFLIROEULQDMT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(diethylamino)acetate (IUPAC name: sodium;2-(diethylamino)acetate) is a sodium salt of 2-(diethylamino)acetic acid. Its structure features a tertiary amine (diethylamino group) attached to a carboxylate anion, making it water-soluble and reactive in coordination chemistry or pharmaceutical synthesis.

Properties

IUPAC Name

sodium;2-(diethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.Na/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFLIROEULQDMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiocyanic acid, 2-amino-1H-benzimidazol-5-yl ester typically involves the reaction of 2-amino-1H-benzimidazole with thiocyanic acid. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pH, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-amino-1H-benzimidazol-5-yl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines or alcohols and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Thiocyanic acid, 2-amino-1H-benzimidazol-5-yl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products, including dyes and pigments.

Mechanism of Action

The mechanism of action of Thiocyanic acid, 2-amino-1H-benzimidazol-5-yl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Sodium 2-(Diethylamino)Acetate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Solubility Key Structural Features
Sodium 2-(diethylamino)acetate Not provided C₆H₁₂NO₂Na 165.16 g/mol High (aqueous) Diethylamino group, carboxylate sodium
Sodium chloroacetate 3926-62-3 C₂H₃ClO₂·Na 116.48 g/mol Water-soluble Chloro substituent, carboxylate sodium
Disodium iminodiacetate 144-09-4 C₄H₅NO₄Na₂ 185.07 g/mol Water-soluble Two carboxylate groups, secondary amine
Sodium dimethylaminoacetate 2491-06-7 C₄H₈NO₂Na 133.10 g/mol Water-soluble Dimethylamino group, carboxylate sodium

Key Observations :

  • Substituent Effects: The diethylamino group in sodium 2-(diethylamino)acetate enhances hydrophobicity compared to dimethylamino analogs but retains water solubility due to the sodium carboxylate .
  • Spectroscopic Data: NMR data for sodium 2-(diethylamino)propanoate (a structural analog) show characteristic diethylamino signals (δ 1.12 ppm for CH₃, δ 3.50 ppm for CH) and carboxylate resonance (δ 179.9 ppm for COO⁻) .

Table 2: Hazard Profiles

Compound Name Hazards (GHS Classification) First Aid Measures
Sodium 2-(diethylamino)acetate Not available (likely irritant) General measures: rinse skin/eyes with water
Sodium chloroacetate Acute Tox. 3, Skin/Irrit. 2, Aquatic Acute 1 Immediate flushing, medical consultation
Disodium iminodiacetate Irritant (inferred) Standard rinsing protocols

Notes:

  • Sodium chloroacetate poses significant acute toxicity (H301: toxic if swallowed) and environmental risks (H400: aquatic toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.